(R)-prothioconazole
Description
Evolution and Classification of Triazole Fungicides in Research
Triazole fungicides are a major group of sterol 14α-demethylation inhibitors (DMIs) researchgate.netnih.gov. Their mode of action involves inhibiting the enzyme CYP51A1, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes researchgate.netwikipedia.org. The research surrounding triazole fungicides has evolved from the initial identification of their fungicidal properties to detailed investigations into their biochemical interactions, resistance mechanisms, and environmental behavior. This class includes a wide array of compounds, and research often classifies them based on their chemical structure and the specific fungal pathogens they target. The use of triazole fungicides in the United States, for instance, saw a significant increase between 2006 and 2016, particularly on crops like wheat, corn, and soybeans, highlighting their continued importance in agricultural research and practice cdc.govnih.govresearchgate.net.
Stereoisomerism in Fungicides and its Implications for Biological Activity Research
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, is a crucial aspect in the research of many pesticides, including fungicides iaea.orgmichberk.comnih.gov. Chiral molecules, possessing a non-superimposable mirror image, can exist as enantiomers, often designated as (R) and (S) forms iaea.orgnih.govherts.ac.uk. Research has consistently shown that the biological activity, metabolism, and environmental fate of different stereoisomers of a chiral pesticide can vary significantly iaea.orgmichberk.comnih.govhep.com.cnmdpi.com. One enantiomer may be substantially more active against target pathogens, while others might be less effective or even contribute to toxicity towards non-target organisms michberk.comnih.govmdpi.com. This stereoselectivity is attributed to the specific interactions between the chiral molecule and biological targets, such as enzymes or receptors, which are often themselves chiral iaea.orgmichberk.com. Consequently, research into the stereoisomerism of fungicides is vital for understanding their precise mechanisms of action, optimizing their efficacy, and assessing their environmental impact accurately iaea.orgnih.govhep.com.cn. Studies on other chiral triazole fungicides like triadimenol, propiconazole, spiroxamine, epoxiconazole, difenoconazole, and bitertanol (B1667530) have demonstrated significant differences in the biological activities and environmental behaviors of their respective stereoisomers, underscoring the importance of this research area michberk.commdpi.comacs.orgnih.gov.
Overview of (R)-Prothioconazole's Position in Contemporary Fungicide Research
Prothioconazole (B1679736) is a broad-spectrum systemic triazole fungicide that inhibits CYP51A1 researchgate.netwikipedia.org. It is a chiral molecule, and the technical material is typically a racemate, containing equal amounts of the (R) and (S) enantiomers michberk.comherts.ac.ukwppdb.com. Contemporary research on prothioconazole increasingly focuses on the distinct properties of its individual enantiomers, particularly (R)-prothioconazole. Studies have revealed significant stereoselective differences in the biological activity and environmental behavior of prothioconazole enantiomers nih.govnih.govacs.orgnih.govnih.gov. Research indicates that the (R)-(-)-enantiomer exhibits significantly higher fungicidal activity against various target pathogens compared to the (S)-(+)-enantiomer michberk.comnih.govnih.gov. This makes (R)-prothioconazole a key subject of research aimed at understanding the basis for this enhanced activity and exploring the potential implications of using enantiomerically enriched or pure forms in agricultural applications michberk.comnih.gov. Research also investigates the stereoselective degradation and metabolism of prothioconazole enantiomers in different environments and organisms nih.govacs.orgnih.gov.
Research Findings on Stereoselective Activity of Prothioconazole Enantiomers
| Target Pathogen | Enantiomer Activity Comparison ((R)- vs. (S)-) | Fold Difference in Activity ((R) is more active) | Source |
| Wheat phytoalexin | (-)-prothioconazole vs (+)-prothioconazole | 85 to 2768 times | nih.govnih.gov |
| Rice blast fungus | (-)-prothioconazole vs (+)-prothioconazole | 85 to 2768 times | nih.govnih.gov |
| Exserohilum turcicum | (-)-prothioconazole vs (+)-prothioconazole | 85 to 2768 times | nih.govnih.gov |
| Alternaria triticina | (-)-prothioconazole vs (+)-prothioconazole | 85 to 2768 times | nih.govnih.gov |
| Fusarium avenaceum | (-)-prothioconazole vs (+)-prothioconazole | 85 to 2768 times | nih.govnih.gov |
| Various pathogens | R-(-)-PTC vs S-(+)-PTC | 6-262 times | nih.gov |
| Fusarium oxysporum | R-Pro vs S-Pro | R-Pro led to more severe changes | nih.gov |
This table summarizes research findings highlighting the significantly higher fungicidal activity observed for the (R)-enantiomer of prothioconazole against a range of fungal pathogens.
Structure
3D Structure
Properties
Molecular Formula |
C14H15Cl2N3OS |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[(2R)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m1/s1 |
InChI Key |
MNHVNIJQQRJYDH-CQSZACIVSA-N |
SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Isomeric SMILES |
C1CC1([C@@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Analysis Methodologies
Elucidation of Absolute Configuration of (R)-Prothioconazole
The absolute configuration of chiral molecules, including (R)-prothioconazole, is typically determined using techniques such as X-ray crystallography or spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). ebrary.netnih.gov While X-ray crystallography is considered highly reliable, it requires suitable crystals, which can be challenging to obtain for some molecules. nih.gov
For prothioconazole (B1679736), studies have utilized spectroscopic methods to assign the absolute configurations to its enantiomers. ECD spectroscopy has been employed to assign the (R)-(-)- and (S)-(+)-configurations to the prothioconazole enantiomers. ebrary.net Additionally, VCD spectroscopy, a powerful technique for determining the absolute configuration of chiral pesticides, has been used. ebrary.netbruker.com By comparing the experimental VCD spectrum of the later-eluted component from a chiral separation with the calculated spectrum based on the (R)-configuration, it was concluded that this component corresponds to (R)-(-)-prothioconazole. nih.gov
Advanced Enantioselective Separation Techniques
Enantioselective separation is essential for isolating and analyzing individual enantiomers. Due to the very similar physical-chemical properties of enantiomers, conventional chromatographic methods often require a chiral environment for separation. mdpi.com Two general approaches exist: indirect methods involving derivatization with a chiral reagent to form diastereomers, and direct methods utilizing chiral stationary phases (CSPs) or chiral mobile phase additives. wiley-vch.de
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as an effective technique for chiral separations, offering advantages over conventional High-Performance Liquid Chromatography (HPLC), such as higher efficiency and shorter analysis times. mdpi.comwaters.com SFC uses supercritical CO2 as the primary mobile phase, often with alcohol modifiers as co-solvents. waters.com
SFC has been successfully applied to the chiral resolution of prothioconazole and its metabolite, prothioconazole-desthio. nih.govmdpi.comacs.org Baseline enantioseparation of prothioconazole has been achieved within minutes using SFC with specific chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-coated columns or Chiralcel OD-3 columns. nih.govacs.org The choice of chiral stationary phase, co-solvent, column temperature, and back pressure can significantly influence the enantioseparation. nih.gov
Research has demonstrated rapid baseline enantioseparation for prothioconazole and prothioconazole-desthio within 2 minutes on a Chiralcel OD-3 column using a mobile phase of CO2/0.2% acetic acid–5 mmol/L ammonium (B1175870) acetate (B1210297) 2-propanol (85:15, v/v). acs.orgnih.govfigshare.com
Vibrational Circular Dichroism (VCD) Spectroscopy for Configuration Assignment
Vibrational Circular Dichroism (VCD) spectroscopy is a valuable tool for assigning the absolute configuration of chiral molecules. ebrary.netbruker.com Unlike ECD, VCD does not require the presence of UV/Vis chromophores and can be performed without chemical derivatization. ebrary.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint related to its three-dimensional structure and absolute configuration. bruker.com
For prothioconazole, VCD spectroscopy has been used in conjunction with chiral separation to confirm the absolute configuration of the eluted enantiomers. nih.gov By comparing the experimental VCD spectrum of a separated enantiomer with theoretically calculated spectra for the possible configurations, the absolute configuration can be reliably assigned. nih.govru.nl This technique was instrumental in confirming the (R)-configuration for the later-eluted prothioconazole enantiomer in a specific SFC method. nih.gov
Quantitative Determination of Enantiomeric Purity in Research Samples
Accurate quantitative determination of enantiomeric purity is critical in research to understand the behavior and effects of individual enantiomers. Chromatographic methods, particularly those employing chiral stationary phases, are widely used for this purpose. wiley-vch.de
Methods combining chiral chromatography with sensitive detection techniques like tandem mass spectrometry (MS/MS) have been developed for the quantitative analysis of prothioconazole enantiomers in various matrices. acs.orgnih.govacs.org These methods allow for the determination of enantiomeric fractions and concentrations of individual enantiomers in complex samples. acs.orgrsc.org
Studies have established analytical methods using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with chiral columns, such as Lux Cellulose-3, for the simultaneous enantioselective determination of prothioconazole and its metabolite prothioconazole-desthio in agricultural and environmental samples. acs.orgresearchgate.net These methods have demonstrated good linearity, accuracy, and precision, with low limits of detection and quantification for the individual enantiomers. acs.org
For instance, a UPLC-MS/MS method using a Lux Cellulose-3 column showed mean recoveries for prothioconazole enantiomers ranging from 71.8% to 96.4% with intraday relative standard deviations (RSDs) between 0.3% and 11.9% and interday RSDs between 1.5% and 10.6%. acs.org The limits of quantification (LOQs) for prothioconazole enantiomers were reported to be in the range of 0.0102–0.0290 μg/kg. acs.org
Synthetic Methodologies and Derivatization for Academic Research
Stereoselective Synthesis Approaches for (R)-Prothioconazole
The pronounced enantioselectivity in the biological activity of prothioconazole (B1679736), with the (R)-enantiomer demonstrating significantly higher fungicidal potency, has driven the development of stereoselective synthetic methods. nih.govnih.gov Research in this area aims to produce the more active (R)-enantiomer directly, avoiding the less efficient process of separating a racemic mixture. While many industrial syntheses produce a racemic mixture of prothioconazole, academic and patent literature describes strategies to obtain enantiomerically enriched forms. wikipedia.orggoogle.com
One prominent approach involves the asymmetric synthesis of key chiral intermediates. This can be achieved through the use of chiral catalysts or reagents that favor the formation of one stereoisomer over the other. Another strategy is chiral resolution, where a racemic mixture of a key intermediate or the final compound is separated into its constituent enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by conventional techniques like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. While specific, detailed stereoselective routes for (R)-prothioconazole are often proprietary, patent literature discloses general methods for preparing enantiomers, which can be adapted for targeted synthesis in a research context. google.comwipo.int
Development of Novel Synthetic Routes to Prothioconazole and its Analogs
One patented method describes a process starting with the reaction of a hydrazine (B178648) with a glyoxylic acid to form a hydrazono-acetic acid intermediate. google.comwipo.int This intermediate then reacts with a thiocyanate (B1210189) to yield the prothioconazole core structure. This method is reported to be highly regioselective, generating fewer by-products and resulting in a high yield without the need for stringent anhydrous or oxygen-free conditions. google.comwipo.int
Another approach utilizes 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) and 1,2,4-triazole (B32235) to create a key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. researchgate.net This intermediate is then reacted with a Grignard reagent derived from 2-chlorobenzyl chloride to form the tertiary alcohol, which is the precursor to prothioconazole. wikipedia.orgresearchgate.net
More recent research, often explored in an academic setting to enhance pharmaceutical engineering education, has optimized processes starting from α-acetyl-γ-butyrolactone. iikii.com.sgiikii.com.sg These optimizations involve adjusting reactant ratios, catalyst selection, and reaction conditions, and may incorporate modern technologies like microchannel reactors to improve safety and efficiency. iikii.com.sg The development of synthetic routes for analogs, such as those of other azole fungicides, often involves modifying the aromatic rings or the side chains to explore their impact on biological activity. mdpi.commdpi.com
| Starting Material(s) | Key Intermediate(s) | Key Reaction Step(s) | Reference(s) |
|---|---|---|---|
| Hydrazine, Glyoxylic acid, Thiocyanate | Hydrazono-acetic acid | Reaction of intermediate with thiocyanate | google.com, wipo.int |
| 1-(1-chlorocyclopropyl)ethanone, 1,2,4-triazole, 2-chlorobenzyl chloride | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Grignard reaction with 2-chlorobenzylmagnesium chloride | wikipedia.org, researchgate.net |
| α-acetyl-γ-butyrolactone | Not specified | Chlorination, hydrolysis, cyclization, Grignard reaction | iikii.com.sg, iikii.com.sg |
| 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | Not applicable | Reaction with sulfur (thionation) | google.com, google.com |
Preparation of Pure Enantiomers and Metabolites for Mechanistic Studies
Understanding the stereoselective behavior of prothioconazole requires access to its pure enantiomers and its primary metabolites. The major metabolite, prothioconazole-desthio, is formed by the removal of the sulfur atom from the triazolinthione ring and is of significant toxicological and fungicidal interest. researchgate.netepa.govnih.gov
The preparation of pure enantiomers for laboratory studies is typically achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using various chiral stationary phases (CSPs) has proven effective for the analytical and semi-preparative separation of both prothioconazole and prothioconazole-desthio enantiomers. nih.gov Polysaccharide-based CSPs, in particular, have demonstrated excellent separation capabilities under both normal and reversed-phase conditions. nih.gov Supercritical fluid chromatography has also been employed as a rapid and efficient method for enantioseparation. acs.org
Once separated, these pure compounds—(R)-prothioconazole, (S)-prothioconazole, (R)-prothioconazole-desthio, and (S)-prothioconazole-desthio—are crucial for a range of mechanistic studies. Research has shown that the enantiomers exhibit different rates of degradation and metabolism in various environmental and biological systems. researchgate.netresearchgate.netresearchgate.net For instance, studies have demonstrated that (R)-prothioconazole is often preferentially degraded in soils and certain plants. researchgate.netacs.org Having the pure enantiomers allows researchers to investigate these stereoselective processes, determine the specific activity of each isomer against target enzymes, and conduct accurate risk assessments. nih.govresearchgate.net
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies for prothioconazole focus on understanding how its chemical structure relates to its fungicidal efficacy. These investigations primarily involve comparing the activity of the parent compound, its enantiomers, and its metabolites. The key structural features influencing activity are the stereochemistry at the chiral center and the integrity of the triazolinthione ring.
The primary mechanism of action for prothioconazole is the inhibition of the fungal cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. nih.govnih.gov SAR studies have consistently shown that (R)-prothioconazole is a much more potent inhibitor of this enzyme than (S)-prothioconazole. nih.gov Molecular docking studies suggest that the (R)-enantiomer has a better binding affinity within the active site of the CYP51 enzyme. nih.govnih.gov
A crucial aspect of prothioconazole's SAR is the role of its major metabolite, prothioconazole-desthio. Research has revealed that this desthio metabolite is not only active but can be a more potent inhibitor of the target CYP51 enzyme than the parent prothioconazole. nih.govnih.gov This suggests that prothioconazole may act as a pro-fungicide, being converted to the more active desthio form within the target fungus or the host plant. nih.gov Like the parent compound, the desthio metabolite also exhibits strong stereoselectivity, with the (R)-enantiomer being significantly more active. nih.gov These findings highlight two critical points for SAR: the (R)-configuration is essential for high activity, and the thione group is not strictly necessary for enzyme inhibition and may be metabolically removed to yield a highly active compound.
| Compound | Stereochemistry | Relative Activity | Key Structural Feature | Reference(s) |
|---|---|---|---|---|
| Prothioconazole | R | High | Thione group present | nih.gov, nih.gov |
| Prothioconazole | S | Low | Thione group present | nih.gov, nih.gov |
| Prothioconazole-desthio | R | Very High | Thione group absent | nih.gov, nih.gov |
| Prothioconazole-desthio | S | Low | Thione group absent | nih.gov |
Molecular and Biochemical Mechanisms of Action in Fungal Pathogens
Investigation of Target Site: Cytochrome P450 Sterol 14α-Demethylase (CYP51)
The primary target enzyme for prothioconazole (B1679736) and other triazole fungicides is cytochrome P450 sterol 14α-demethylase (CYP51), also known as Erg11p in some fungal species nih.govmdpi.commycocentral.euuni.lu. This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047) by catalyzing the removal of a 14α-methyl group from sterol precursors such as lanosterol (B1674476) and eburicol (B28769) mycocentral.eu. Inhibition of CYP51 disrupts this critical step, thereby impairing ergosterol production.
Enantioselective Binding Interactions with Fungal CYP51 Isoforms
Research has demonstrated that the interaction between prothioconazole enantiomers and fungal CYP51 isoforms is stereoselective wikipedia.orgnih.gov. Specifically, the (R)-enantiomer of prothioconazole has been shown to exhibit better binding affinity to CYP51 compared to its (S)-counterpart in studies involving Fusarium oxysporum f. sp. cubense (TR4) wikipedia.orgnih.gov. Surface plasmon resonance (SPR) and molecular docking studies have provided insights into these stereoselective interactions at the target site wikipedia.orgnih.gov. While studies in Fusarium indicate stronger binding of the R-enantiomer, investigations with Saccharomyces cerevisiae CYP51 have shown that prothioconazole itself does not exhibit classic type II binding spectra, although its desthio metabolite does mycocentral.euwikipedia.orgmetabolomicsworkbench.org. This suggests potential variations in binding mechanisms or the role of the desthio metabolite across different fungal species.
Impact on Fungal Ergosterol Biosynthesis Pathways
Inhibition of CYP51 by (R)-prothioconazole directly impacts the fungal ergosterol biosynthesis pathway nih.govmdpi.commycocentral.euuni.lu. By blocking the 14α-demethylation step, the synthesis of ergosterol is disrupted, leading to its depletion within the fungal cell membrane wikipedia.org. Ergosterol is crucial for maintaining the integrity, fluidity, and function of the fungal plasma membrane, and its reduction compromises these essential properties.
Cellular and Physiological Responses in Fungal Organisms
The biochemical disruptions caused by (R)-prothioconazole at the molecular level translate into observable changes in the cellular structure and physiological functions of fungal pathogens.
Observed Morphological Alterations in Fungal Cells
Treatment with (R)-prothioconazole has been shown to induce significant morphological alterations in fungal cells wikipedia.orgnih.govuni.lu. Studies have reported more severe morphological changes and impairment in membrane integrity in fungal organisms exposed to (R)-prothioconazole compared to the (S)-enantiomer wikipedia.orgnih.govambeed.com. These changes are a direct consequence of the disrupted ergosterol biosynthesis and the accumulation of toxic sterol precursors, which compromise the structural integrity and functionality of the fungal cell membrane mdpi.com.
Effects on Fungal Membrane Integrity and Function
The inhibition of ergosterol biosynthesis by (R)-prothioconazole leads to a depletion of ergosterol and a concomitant accumulation of 14α-methylated sterols within the fungal cell membrane nih.gov. This altered sterol composition compromises the integrity and function of the membrane . The presence of abnormal sterols can affect membrane fluidity, permeability, and the activity of membrane-bound enzymes, ultimately leading to growth inhibition and fungal cell death . Studies have shown that the (R)-enantiomer of prothioconazole causes more severe morphological changes and impairment in membrane integrity in Fusarium oxysporum f. sp. cubense compared to the (S)-enantiomer researchgate.net. This impairment is also reflected in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, and reduced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) mdpi.comresearchgate.net.
Transcriptomic and Metabolomic Profiling of Fungal Responses
Transcriptomic and metabolomic analyses provide valuable insights into the complex responses of fungal pathogens to (R)-prothioconazole exposure. These studies reveal how fungi alter gene expression and metabolic pathways to cope with the fungicidal stress.
Gene Expression Analysis of CYP51 and Related Sterol Biosynthesis Genes
The primary target of (R)-prothioconazole, like other DMI fungicides, is the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis apsnet.orgwikipedia.orgmdpi.com. CYP51 catalyzes the removal of a methyl group at the C14 position of lanosterol or 24-methylene dihydrolanosterol, precursor molecules in the ergosterol pathway mdpi.com.
Exposure to prothioconazole has been shown to significantly impact the expression of CYP51 genes. In Fusarium graminearum, treatment with prothioconazole led to altered expression of FgCYP51 genes mdpi.com. Similarly, in Fusarium oxysporum f. sp. niveum, increased expression of the CYP51A gene was observed in resistant isolates compared to sensitive ones, with higher resistance correlating with greater increases in expression mdpi.com. This overexpression of the target enzyme is a known mechanism of resistance to DMI fungicides, as it can lead to increased target protein availability mdpi.com.
Studies have also investigated the binding interaction of prothioconazole with CYP51. While many azole antifungals bind to the heme iron atom in the active site of CYP51 as type II inhibitors, prothioconazole appears to interact in a novel way nih.govresearchgate.netasm.org. Research using Candida albicans CYP51 (CaCYP51) suggests that prothioconazole itself does not inhibit CYP51 activity in a cell-free assay, but its desthio metabolite, prothioconazole-desthio, is active and binds as a type II inhibitor nih.govresearchgate.net. This indicates that the antifungal action of prothioconazole may be attributed to its conversion to prothioconazole-desthio within the fungal cell nih.govresearchgate.net.
Gene expression analysis has also explored the effects of prothioconazole on other genes involved in sterol biosynthesis and related pathways. While the primary focus is on CYP51, changes in the expression of other genes in the ergosterol pathway can also occur as a fungal response to overcome the inhibition.
Modulation of Other Fungal Metabolic Pathways and Gene Expression (e.g., Tri genes, Phenylalanine Metabolism)
Beyond the direct impact on sterol biosynthesis, (R)-prothioconazole and other azole fungicides can influence other metabolic pathways and gene expression in fungal pathogens.
One notable effect observed in some Fusarium species, particularly Fusarium graminearum, is the induction of deoxynivalenol (B1670258) (DON) mycotoxin production upon treatment with sub-lethal concentrations of prothioconazole nih.govdntb.gov.ua. The biosynthesis of DON is governed by a cluster of TRI genes mdpi.comoup.com. Studies on the regulation of TRI genes have shown their expression can be highly induced by certain environmental stimuli mdpi.comoup.comoup.com. While some research suggests that a chromatin remodeler, FgIsw1, modulates the translation of DON biosynthesis enzymes rather than the transcription of TRI genes in response to specific conditions oup.comoup.com, the direct link between prothioconazole treatment and TRI gene expression or DON production highlights a complex interaction between the fungicide and fungal secondary metabolism.
Transcriptomic analyses using techniques like RNA-Seq can identify differentially expressed genes (DEGs) in response to fungicide treatment, providing a global view of the fungal transcriptional response nih.govresearchgate.net. While studies specifically on (R)-prothioconazole's impact on a wide range of metabolic pathways at the transcriptomic level are not detailed in the provided snippets, research with other fungicides on Fusarium species has identified DEGs involved in various pathways, including ABC transporter pathways, which are often associated with fungicide resistance nih.govresearchgate.net.
The interplay between the primary mode of action (ergosterol biosynthesis inhibition) and the modulation of other metabolic and genetic pathways underscores the complex nature of the fungal response to (R)-prothioconazole. These responses can involve not only direct effects on the target pathway but also broader physiological adjustments, including changes in secondary metabolism and stress response mechanisms.
Fungal Resistance Evolution and Molecular Mechanisms
Characterization of Target Site Mutations in Fungal CYP51 Genes
Mutations in the CYP51 gene, which encodes the target enzyme 14α-demethylase, are a common mechanism of resistance to DMI fungicides. These mutations can lead to amino acid substitutions in the CYP51 protein, altering its structure and reducing the binding affinity of the fungicide. cabidigitallibrary.orgfrontiersin.orgnih.gov The specific CYP51 gene involved can vary depending on the fungal species; for instance, Fusarium graminearum has three CYP51 homologues: FgCYP51A, FgCYP51B, and FgCYP51C. researchgate.netnih.gov
Studies on prothioconazole-resistant F. graminearum mutants have identified mutations in the FgCYP51B sequence potentially associated with resistance. researchgate.netnih.gov Additionally, amino acid substitutions in the FgCYP51C sequence have been observed in some resistant mutants. mdpi.comresearchgate.net In Fusarium oxysporum f. sp. niveum (FON), mutations conferring amino acid changes in the CYP51A gene, specifically Y283H and S432T, have been found in prothioconazole-resistant isolates. mdpi.comnih.gov The Y283H mutation has also been reported in F. graminearum conferring reduced sensitivity to tebuconazole, another DMI fungicide. mdpi.com
Role of Efflux Pump Overexpression (ABC and Major Facilitator Superfamily Transporters)
Overexpression of genes encoding drug efflux pumps is another significant mechanism contributing to fungal resistance to DMI fungicides, including prothioconazole (B1679736). apsnet.orgapsnet.orgnih.govcabidigitallibrary.org These efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively transport fungicide molecules out of the fungal cell, thereby reducing their intracellular concentration and mitigating their inhibitory effects. cabidigitallibrary.orgnih.govfrontiersin.orgresearchgate.netnih.govmdpi.commicrobiologyresearch.org
Studies on F. graminearum have suggested that efflux pumps play an important role in DMI resistance. nih.gov Overexpression of ABC transporters in F. graminearum has been shown to significantly reduce sensitivity to DMI fungicides. nih.gov Overexpression of efflux transporters can be triggered by modifications in their promoter regions or by gain-of-function mutations in transcription factors regulating their expression. mdpi.com
Investigation of Promoter Region Alterations Leading to Gene Overexpression
Alterations in the promoter regions of CYP51 genes can lead to increased gene expression, resulting in the overproduction of the target enzyme. This overexpression can titrate the fungicide, reducing its effective concentration within the cell and conferring resistance. nih.govcabidigitallibrary.orgfrontiersin.orgnih.govbiorxiv.org
In F. graminearum mutants resistant to prothioconazole, real-time PCR assays have shown significantly increased expression levels of cyp51A and cyp51B after exposure to the fungicide. apsnet.orgapsnet.orgnih.gov In Fusarium oxysporum f. sp. niveum, an expression analysis of the CYP51A gene revealed a significant increase in expression in highly resistant mutants compared to sensitive controls. mdpi.comnih.gov This increased expression was found to correlate with higher EC50 values. mdpi.com Modifications in the CYP51 regulatory region, such as insertions, have been linked to gene overexpression and DMI resistance in other fungal species like Leptosphaeria maculans and Penicillium digitatum. apsnet.org
Identification of Metabolic Detoxification Pathways in Resistant Fungal Strains
While target site modifications and efflux pump overexpression are well-established mechanisms, metabolic detoxification pathways can also contribute to fungicide resistance. This involves the enzymatic modification or breakdown of the fungicide molecule within the fungal cell, rendering it less toxic. okstate.edufrac.info
Prothioconazole itself can be metabolized in plants and animals to prothioconazole-desthio, which is also fungicidally active. farmersjournal.ienih.gov The metabolism of prothioconazole within fungal cells to this active form might contribute to its efficacy, but the role of specific metabolic detoxification pathways leading to the inactivation of prothioconazole or its active metabolites as a resistance mechanism in resistant fungal strains requires further investigation. Some sources suggest that detoxification or molecule inactivation by thiol overproduction might be a mechanism of fungal resistance to certain fungicides, but this is not specifically linked to prothioconazole in the provided context. researchgate.net
Assessment of Fitness Costs and Changes in Pathogenicity in Resistant Isolates
The evolution of fungicide resistance mechanisms can sometimes impose a fitness cost on the resistant fungal isolates. This cost can manifest as reduced vegetative growth, sporulation, or pathogenicity in the absence of the fungicide. frontiersin.orgnih.gov
Studies on prothioconazole-resistant F. graminearum mutants have shown that while resistance can be stably inherited, the mutants displayed different degrees of defects in vegetative growth, conidia formation, and pathogenicity compared to sensitive strains. apsnet.orgapsnet.orgnih.gov All tested mutants exhibited significantly reduced pathogenicity, indicating a substantial cost to fitness associated with resistance. mdpi.comresearchgate.net However, some mutants showed increased growth and sporulation rates, suggesting variation in fitness costs depending on the specific resistance mechanism. mdpi.com In Fusarium pseudograminearum, resistant mutants exhibited significantly reduced growth rates and sporulation, indicating a fitness cost, but their pathogenicity on wounded wheat coleoptiles was little affected or even increased. researchgate.net
Analysis of Cross-Resistance Patterns with Other Fungicide Classes
Cross-resistance occurs when a fungal strain resistant to one fungicide also exhibits resistance to other fungicides, often those with the same mode of action (cross-resistance within a group) or sometimes to fungicides with different modes of action (multidrug resistance). researchgate.netfrac.infoplos.orgfrac.info
Studies have investigated the cross-resistance patterns of prothioconazole-resistant fungal isolates with other commonly used fungicides. In F. graminearum, cross-resistance assays have generally shown no cross-resistance between prothioconazole and fungicides like carbendazim, tebuconazole, phenamacril, and pydiflumetofen. apsnet.orgapsnet.orgnih.govresearchgate.net This lack of cross-resistance with tebuconazole, another triazole DMI, is notable. mdpi.comcabidigitallibrary.orgresearchgate.net However, a study on F. pseudograminearum found evidence of cross-resistance with other DMI fungicides such as prochloraz, metconazole, tebuconazole, and hexaconazole, but not with non-DMI fungicides like carbendazim, phenamacril, fludioxonil, and azoxystrobin. researchgate.net The presence of efflux pump overexpression can lead to multidrug resistance, conferring cross-resistance to fungicides from different chemical families. researchgate.net
Environmental Transformation and Enantioselective Fate Studies
Degradation Pathways and Metabolite Formation in Environmental Matrices
Upon its introduction into the environment, prothioconazole (B1679736) is known to degrade relatively quickly into its major metabolite, prothioconazole-desthio. researchgate.netwikipedia.org This transformation occurs in both soil and plant matrices. researchgate.netmdpi.com Studies have shown that the half-life of prothioconazole in soil can be as short as 5.8 days. researchgate.net In rice plants, the dissipation half-life has been observed to be between 2.5 and 10.1 days, with a rapid metabolism to prothioconazole-desthio. nih.gov
While prothioconazole itself degrades rapidly, its primary metabolite, prothioconazole-desthio, is significantly more persistent in the environment. researchgate.net Research indicates that prothioconazole-desthio dissipates slowly in both soil and plants. researchgate.net In terrestrial field dissipation studies, the dissipation half-time (DT50) for prothioconazole-desthio in the top layer of soil was found to be highly variable, ranging from 28 to 422 days. epa.gov
Furthermore, the formation of prothioconazole-desthio exhibits enantioselectivity. Studies have observed a preferential formation of the R-enantiomer of prothioconazole-desthio in soil. nih.govresearchgate.net This enantiomeric preference is a key aspect of its environmental fate. In various soil types, (R)-prothioconazole has been found to degrade preferentially over (S)-prothioconazole. nih.govnih.gov Incubation experiments with single enantiomers have confirmed that (R)-prothioconazole is transformed into (R)-prothioconazole-desthio, and (S)-prothioconazole is transformed into (S)-prothioconazole-desthio, with no enantiomerization observed for either the parent compound or its chiral metabolite. nih.gov
Dissipation Half-Lives of Prothioconazole and Prothioconazole-desthio
| Compound | Matrix | Half-Life (days) | Reference |
|---|---|---|---|
| Prothioconazole | Soil | 5.8 | researchgate.net |
| Prothioconazole | Rice Plants | 2.5 - 10.1 | nih.gov |
| Prothioconazole-desthio | Soil (Top Layer) | 28 - 422 | epa.gov |
Besides prothioconazole-desthio, other metabolites of prothioconazole have been identified in environmental matrices. One such key metabolite is prothioconazole-S-methyl. epa.govepa.govepa.gov This metabolite is particularly significant in the context of microbial degradation. acs.org Prothioconazole-S-methyl is expected to have low to slight mobility in soil. epa.gov
In addition to prothioconazole-S-methyl, other metabolites that have been identified include 4-hydroxy prothioconazole. epa.gov In plant metabolism studies, other notable metabolites found were triazolylalanine, triazolylhydroxypropionic acid, and triazolylacetic acid. epa.gov It is suggested that the plant takes up 1,2,4-triazole (B32235) from the soil and directly metabolizes it into these compounds, as free 1,2,4-triazole was not detected. wikipedia.org
Microbial Enantioselective Degradation Research
Microorganisms play a crucial role in the environmental degradation of prothioconazole, often exhibiting stereoselectivity in their metabolic processes.
Researchers have successfully isolated and characterized microorganisms capable of degrading prothioconazole. A notable example is Mycobacterium sp. Y-3, an efficient prothioconazole-degrading bacterial strain. acs.orgnih.gov This strain has demonstrated a clear preference for one enantiomer over the other. acs.orgnih.gov
Studies have shown that Mycobacterium sp. Y-3 preferentially metabolizes (R)-prothioconazole. acs.orgnih.gov The degradation rate of (R)-prothioconazole by this bacterium was found to be 2.5 times that of (S)-prothioconazole. acs.orgnih.gov The half-lives of racemic, (S)-, and (R)-prothioconazole when treated with Mycobacterium sp. Y-3 were determined to be between 4.1 and 7.1 hours under optimal conditions of 37°C and a pH of 5.0. acs.orgnih.gov In bioaugmentation experiments, strain Y-3 was able to eliminate prothioconazole residues in the soil within 12 days. nih.gov
The biotransformation of prothioconazole by microorganisms follows stereoselective pathways. In the case of Mycobacterium sp. Y-3, the degradation of prothioconazole occurs via methylation to form prothioconazole-S-methyl. acs.orgnih.gov This metabolic route is considered a detoxification pathway. acs.org
The enantioselective degradation is not limited to specific microorganisms but is also observed in broader soil environments. In studies conducted across various soil types, a preferential degradation of R-prothioconazole has been consistently noted. nih.govnih.gov This stereoselective degradation is primarily attributed to microbial activity, as the degradation is slower and non-enantioselective under sterile conditions. nih.gov The abundance of certain microbial phyla, including Proteobacteria, Firmicutes, and Actinobacteria, may be related to this enantioselective degradation. nih.govresearchgate.net
Photodegradation Kinetics and Influencing Environmental Factors
Photodegradation is another significant pathway for the transformation of prothioconazole in the environment. The rate and outcome of this process are influenced by several environmental factors.
Studies have shown that prothioconazole is susceptible to photodegradation in aqueous solutions, with its half-life being significantly affected by the light source. nih.govresearchgate.netfigshare.com For instance, the half-life was reported as 173.29 minutes under a xenon lamp, 21.66 minutes under an ultraviolet lamp, and 11.18 minutes under a high-pressure mercury lamp. nih.govresearchgate.netfigshare.com
Environmental factors such as pH and the presence of certain inorganic substances also play a crucial role. The photodegradation of prothioconazole is faster at higher pH values. nih.govresearchgate.netfigshare.com At pH levels of 4.0, 7.0, and 9.0, the half-lives were 693.15, 231.05, and 99.02 minutes, respectively, under a xenon lamp. nih.govresearchgate.netfigshare.com The presence of nitrate ions (NO₃⁻) has been shown to promote the photodegradation of prothioconazole. nih.govresearchgate.netfigshare.com
The photodegradation of prothioconazole leads to the formation of several products, with prothioconazole-desthio being a major degradate. epa.gov Other identified photoproducts include C₁₄H₁₅Cl₂N₃O, C₁₄H₁₆ClN₃OS, C₁₄H₁₅Cl₂N₃O₂S, and C₁₄H₁₃Cl₂N₃. nih.govresearchgate.netfigshare.com
Influence of Environmental Factors on Prothioconazole Photodegradation Half-Life (t₁/₂)
| Factor | Condition | Half-Life (minutes) | Reference |
|---|---|---|---|
| Light Source | Xenon Lamp | 173.29 | nih.govresearchgate.netfigshare.com |
| Ultraviolet Lamp | 21.66 | nih.govresearchgate.netfigshare.com | |
| High-Pressure Mercury Lamp | 11.18 | nih.govresearchgate.netfigshare.com | |
| pH (under Xenon Lamp) | 4.0 | 693.15 | nih.govresearchgate.netfigshare.com |
| 7.0 | 231.05 | nih.govresearchgate.netfigshare.com | |
| 9.0 | 99.02 | nih.govresearchgate.netfigshare.com | |
| Nitrate (NO₃⁻) Concentration | 1.0 mg L⁻¹ | 115.53 | nih.govfigshare.com |
| 2.0 mg L⁻¹ | 77.02 | nih.govfigshare.com | |
| 5.0 mg L⁻¹ | 69.32 | nih.govfigshare.com |
Sorption and Mobility Studies in Diverse Environmental Compartments (Soil, Water Sediments)
The environmental fate of (R)-prothioconazole, particularly its distribution and persistence in soil and aquatic systems, is significantly influenced by its sorption and mobility characteristics. Studies have shown that prothioconazole and its metabolites exhibit varying degrees of adsorption to soil and sediment particles, which in turn dictates their potential for leaching into groundwater or transport into surface water bodies.
Research indicates that the sorption of prothioconazole and its primary metabolites, prothioconazole-desthio and prothioconazole-S-methyl, is a key process governing their environmental concentration epa.gov. The adsorption capacities for the metabolites M01 (prothioconazole-desthio) and M04 in three different soil types were found to range significantly, with Kf values for M01 between 8.98 and 243.30 (μg/g)/(mg/L) and for M04 between 2.09 and 88.92 (μg/g)/(mg/L) researchgate.netnih.gov. This suggests a strong interaction with the soil matrix, which can limit the mobility of these compounds.
Ecological Effects on Non-Target Environmental Organisms and Microbial Communities (Research Perspective)
The introduction of (R)-prothioconazole into the environment can have unintended consequences for a variety of non-target organisms and microbial communities that are essential for maintaining ecosystem health and function. Research from an ecological perspective aims to understand these impacts, focusing on key biological indicators and community-level changes.
Impact on Soil Enzyme Activities (Dehydrogenase, Catalase, Urease)
Soil enzymes are vital for nutrient cycling and organic matter decomposition, and their activity levels are considered sensitive indicators of soil health. Studies have demonstrated that prothioconazole and its metabolites can inhibit the activity of several key soil enzymes, including dehydrogenase, catalase, and urease researchgate.netnih.gov.
Alterations in Soil Microbiota Diversity and Composition
The soil microbiome is a complex community of microorganisms that plays a fundamental role in soil fertility and plant health. The application of fungicides like prothioconazole can lead to shifts in the diversity and composition of these microbial communities. Research has indicated that prothioconazole can indeed affect the diversity of soil microbiota researchgate.netnih.gov.
Following prothioconazole stress, significant changes in the rhizosphere microbial composition and community structure have been observed mdpi.com. The dominant bacterial phyla in the soil, such as Proteobacteria, Actinobacteria, Bacteroidota, and Acidobacteriota, can be impacted mdpi.com. Furthermore, redundancy analysis has suggested a relationship between the enantioselective degradation of prothioconazole and the abundance of specific bacterial phyla, including Proteobacteria, Fusobacteria, Firmicutes, Thaumarchaeota, Saccharibacteria, Chloroflexi, Chlorobi, Actinobacteria, and Nitrospirae researchgate.netnih.gov. This indicates that certain microbial groups may be more involved in the breakdown of one enantiomer over the other.
Enantioselective Environmental Interactions with Non-Target Invertebrates (e.g., Earthworms)
The stereochemistry of prothioconazole plays a significant role in its interaction with non-target invertebrates such as earthworms. Studies have revealed enantioselective behavior in the accumulation and toxicity of prothioconazole in Eisenia fetida.
Research has shown that S-prothioconazole is preferentially accumulated in earthworms researchgate.net. In contrast, the degradation of prothioconazole in soil is also enantioselective, with the R-prothioconazole enantiomer being preferentially degraded nih.govresearchgate.net. The presence of earthworms can accelerate this degradation and enhance the enantioselectivity researchgate.net.
From a toxicological standpoint, the enantiomers of prothioconazole exhibit different effects on earthworms. While S-(+)-PTZ exposure has been shown to significantly affect energy metabolism, immune responses, and digestive systems, R-(-)-PTZ exposure primarily influences the synthesis of carbohydrates, proteins, and lipids nih.govnieer.ac.cn. This highlights the importance of considering the enantiomeric form of prothioconazole when assessing its ecological risk to soil-dwelling organisms.
Table 2: Enantioselective Fate and Effects of Prothioconazole in Earthworms (Eisenia fetida)
| Aspect | (R)-prothioconazole | (S)-prothioconazole | Reference |
|---|---|---|---|
| Degradation in Soil | Preferentially degraded | Less preferentially degraded | nih.govresearchgate.net |
| Accumulation in Earthworms | Less preferentially accumulated | Preferentially accumulated | researchgate.net |
| Toxicological Effects | Influences synthesis of carbohydrates, proteins, and lipids | Affects energy metabolism, immune responses, and digestive systems | nih.govnieer.ac.cn |
Structure Activity Relationship Sar Studies for Biological Efficacy
Correlations between (R)-Configuration and Enhanced Fungicidal Potency
Research has consistently demonstrated that the fungicidal activity of prothioconazole (B1679736) is highly stereoselective, with the (R)-enantiomer exhibiting significantly greater potency compared to the (S)-enantiomer. uni.lu Studies evaluating the efficacy against various fungal pathogens have shown substantial differences in the inhibitory effects between the two enantiomers.
For instance, against Fusarium graminearum, the causal agent of Fusarium head blight, the fungicidal activity of (R)-(-)-prothioconazole was reported to be 9.12 to 17.73 times higher than that of (S)-(+)-prothioconazole under various conditions. Similarly, investigations against Fusarium oxysporum f. sp. cubense tropical race 4 (TR4) revealed that (R)-prothioconazole had approximately 33 times higher bioactivity than the (S)-enantiomer, with a much lower EC50 value (0.78 μg/mL for (R)-Pro vs. 25.31 μg/mL for (S)-Pro). The superior efficacy of the (R)-enantiomer has also been observed against other fungi, including Magnaporthe grisea and Puccinia triticina, where its inhibitory activity was reported to be 113 to 2768 times greater than that of the (S)-enantiomer.
These findings highlight the critical role of the (R)-configuration at the chiral center for optimal fungicidal activity. The differential potency suggests a stereospecific interaction with the fungal target enzyme, CYP51.
Here is a summary of the differential fungicidal activity of (R)- and (S)-prothioconazole against selected fungal species:
| Fungal Species | Activity of (R)-Prothioconazole compared to (S)-Prothioconazole | Source |
| Fusarium graminearum | 9.12–17.73 times higher | |
| Fusarium oxysporum f. sp. cubense TR4 | Approximately 33 times higher | |
| Magnaporthe grisea | 113–2768 times greater | |
| Puccinia triticina | 113–2768 times greater | |
| Various target organisms | 85 to 2768 times more active |
Molecular Docking and Computational Chemistry for Binding Mode Analysis
Molecular docking and computational chemistry techniques have been employed to elucidate the binding interactions of prothioconazole enantiomers with the target enzyme CYP51 at an atomistic level. These studies aim to understand the stereoselective binding observed in biological assays.
Computational analyses, including molecular docking and quantum chemistry methods, have supported the hypothesis of enantioselective binding interactions between prothioconazole enantiomers and CYP51. Molecular docking studies have indicated that (R)-prothioconazole exhibits a better binding affinity to CYP51 compared to (S)-prothioconazole. For instance, docking studies on F. oxysporum f. sp. cubense TR4 CYP51 suggested that (R)-Pro bound to residues such as Thr127 and Phe131 with a binding affinity of -8.07 kcal/mol, while (S)-Pro bound to residue Tyr123 with a binding affinity of -7.89 kcal/mol.
Quantum chemistry methods, such as Quantum Theory of Atoms in Molecules (QTAIM), Density Functional Theory (DFT), and coupled cluster theory, have been utilized to gain qualitative insights into the topology of binding and to calculate differences in binding enthalpy. These studies have revealed significant differences in how the (R)- and (S)-enantiomers bind, particularly concerning the interaction of the triazolinethione head of prothioconazole with the heme group of CYP51, distinguishing its binding mode from classical azoles. The lack of successful crystallographic elucidations of CYP51 complexed with prothioconazole has made computational approaches particularly valuable in proposing binding mode hypotheses.
Design and Evaluation of Structurally Modified Derivatives for Optimized Biological Activity and Selectivity
The inherent high fungicidal potency of the (R)-configuration of prothioconazole is a key aspect of its efficacy, making the (R)-enantiomer itself the primary active form. uni.lu The technical product being a racemate means that the observed biological activity is largely driven by the (R)-component.
While the provided search results discuss the potential for modifying 1,2,4-triazole (B32235) derivatives in general to enhance antifungal properties and potentially reduce toxicity by incorporating features like halogen-aromatic fragments, detailed studies specifically on the design and evaluation of novel synthetic derivatives of prothioconazole, beyond the naturally occurring desthio metabolite, for optimized biological activity and selectivity were not extensively covered in the search results. The focus in the literature appears to be significantly on understanding the stereoselective activity of the existing enantiomers and the role of the desthio metabolite.
Advanced Analytical Methodologies for Environmental and Biological Research Applications
Development of Sensitive and Enantioselective Detection Methods in Complex Environmental Matrices
The accurate determination of (R)-prothioconazole and its corresponding enantiomer, (S)-prothioconazole, in complex environmental matrices such as soil and water requires sensitive and enantioselective analytical techniques. Chromatographic methods, particularly those coupled with mass spectrometry, have been widely employed for this purpose.
Supercritical fluid chromatography (SFC) coupled with tandem triple quadrupole mass spectrometry (MS/MS) has proven to be an effective chiral analytical method for monitoring prothioconazole (B1679736) and prothioconazole-desthio at the enantiomeric level. researchgate.netacs.orgresearchgate.net Baseline enantioseparation of prothioconazole and prothioconazole-desthio has been achieved using chiral stationary phases (CSPs), such as Chiralcel OD-3 columns, with specific mobile phases like CO2/acetic acid-ammonium acetate (B1210297) 2-propanol mixtures. researchgate.netacs.orgresearchgate.net This method has demonstrated good performance for the quantitation of enantiomers in environmental matrices, with reported limits of quantitation (LOQ) for each enantiomer as low as 5 μg/kg in some matrices. researchgate.netacs.orgresearchgate.net Recoveries in soil and sand samples have been reported in the range of 96-100%. researchgate.net
Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) utilizing chiral columns like Lux Cellulose-3 has also been developed for the simultaneous enantioselective determination of prothioconazole and its chiral metabolite in environmental samples. researchgate.netacs.org This method has shown high accuracy and precision, with mean recoveries for prothioconazole enantiomers ranging from 71.8% to 96.4% and interday relative standard deviations (RSDs) between 1.5% and 10.6%. acs.org
Capillary electrophoresis (CE) is another technique that has been explored for the enantioseparation of prothioconazole and prothioconazole-desthio. researchgate.net Methodologies enabling rapid and cost-effective enantioseparation have been developed using neutral and negatively charged cyclodextrins as chiral selectors. researchgate.net These methods have been applied to degradation studies in soil and sand samples, showing good performance with low limits of detection (LODs). researchgate.net
Studies investigating enantioselective degradation in soil have shown that (R)-prothioconazole can be preferentially degraded in various soil types under native conditions. researchgate.netresearchgate.net Enantiomeric fraction (EF) values ranging from 0.32 to 0.41 have been observed, indicating this preferential degradation. researchgate.netresearchgate.net The major metabolite, prothioconazole-desthio, is formed rapidly during prothioconazole dissipation, and its enantiomers can also exhibit slight enantioselectivity in degradation depending on the soil type. researchgate.netresearchgate.net
Table 1: Examples of Chromatographic Methods for Enantioselective Analysis of Prothioconazole and Prothioconazole-desthio
| Analytical Method | Chiral Stationary Phase | Mobile Phase | Matrix | LOQ (each enantiomer) | Recovery Range (%) | Reference |
| SFC-MS/MS | Chiralcel OD-3 | CO2/0.2% acetic acid–5 mmol/L ammonium (B1175870) acetate 2-propanol (85:15, v/v) | Environmental matrices | 5 μg/kg | 96-100 (soil, sand) | researchgate.netacs.orgresearchgate.net |
| UPLC-MS/MS | Lux Cellulose-3 | Not specified in detail in snippets | Agricultural and environmental samples | Not specified in detail in snippets | 71.8-96.4 (prothioconazole enantiomers) | acs.org |
| Capillary Electrophoresis | Cyclodextrins (neutral, negatively charged) | Not specified in detail in snippets | Soil, sand | LODs lower than 0.9 and 1.3 mg L⁻¹ | 96-104 (agrochemical formulations), 96-100 (soil, sand) | researchgate.net |
Quantification of Enantiomers and Metabolites in Biological Samples (e.g., Fungal Cultures, Plant Tissues)
Quantifying (R)-prothioconazole, (S)-prothioconazole, and their metabolites like prothioconazole-desthio in biological samples is essential for understanding their uptake, translocation, metabolism, and mechanisms of action in organisms. Similar to environmental matrices, chromatographic techniques, particularly coupled with mass spectrometry, are the primary tools for this analysis.
SFC-MS/MS has been successfully applied to monitor prothioconazole and prothioconazole-desthio at the enantiomeric level in plant tissues such as tomato, cucumber, and pepper. acs.orgnih.gov Studies using this method have shown enantioselective dissipation of (R)-(-)-prothioconazole, which was preferentially degraded in these plant tissues under greenhouse conditions. acs.orgnih.gov The LOQ for each enantiomer in these plant matrices was reported as 5 μg/kg. acs.orgnih.gov
UPLC-MS/MS with chiral columns has also been used for the enantioselective determination of prothioconazole and its metabolites in plant-origin foods. acs.org This method has demonstrated its capability to provide accurate quantitative data for enantiomeric analysis in agricultural food samples. acs.org
Research involving fungal cultures has also utilized analytical methods to study the metabolism of prothioconazole enantiomers. A study with the prothioconazole-degrading strain Sphingomonas sp. AJ-1 used HPLC with a Lux cellulose-3 column and a DAD detector to analyze prothioconazole concentrations. researchgate.net This study revealed enantioselective metabolism, with the strain showing a higher degradation rate for the (S)-enantiomer compared to the (R)-enantiomer. researchgate.net The metabolism by this strain involved the methylation of the C-S bond of prothioconazole to produce prothioconazole-S-methyl. researchgate.net
Studies on the uptake, translocation, and metabolism of prothioconazole in wheat plants using nutrient solution culture and spraying methods have also been conducted. researchgate.net While the analytical method used for quantification in this specific study is not detailed at the enantiomeric level in the provided snippets, it highlights the importance of quantifying prothioconazole and its metabolites in different plant parts (roots, stems, leaves) and the surrounding solution to understand their behavior within the plant system. researchgate.net Prothioconazole-desthio was found to be detectable in the nutrient solution, indicating its presence as a metabolite. researchgate.net
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Comprehensive Mechanistic Insights
Integrating omics technologies such as transcriptomics and metabolomics with enantioselective analytical methods provides a powerful approach to gain comprehensive mechanistic insights into the biological effects and fate of (R)-prothioconazole and its enantiomer. These technologies can help elucidate the molecular pathways affected by each enantiomer and identify potential biomarkers or targets.
Metabolomics has been applied to study the effects of prothioconazole enantiomers on organisms. For instance, in a study on the aquatic plant Lemna minor, metabolomic data indicated that (R)-(-)-prothioconazole could significantly influence phenylalanine metabolism. researchgate.net In contrast, no significantly enriched pathway was found under (S)-(+)-prothioconazole treatment in this study. researchgate.net This demonstrates how metabolomics can reveal enantiomer-specific biochemical impacts.
Transcriptomics, which involves studying the complete set of RNA transcripts, can provide insights into gene expression changes induced by exposure to specific enantiomers. In the same study on Lemna minor, transcriptomic data, alongside metabolomic data, was used to identify potential mechanisms of toxicity. researchgate.net The results indicated that (R)-prothioconazole interfered with differentially expressed genes and metabolites that were enriched in pathways such as carbon fixation during photosynthesis, the glutathione (B108866) metabolic pathway, and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net
While not specific to (R)-prothioconazole enantiomers, broader omics studies on triazole fungicides and their interactions with fungal targets provide relevant context. For example, research on Fusarium graminearum has investigated the sterol 14-demethylase (CYP51) enzymes, which are the target of azole fungicides like prothioconazole. rothamsted.ac.uk Transcriptomics can be used to study the expression levels of these target genes and other genes involved in metabolic pathways in response to fungicide exposure.
The integration of transcriptomics and metabolomics has also been used in studies investigating the effects of other pesticides, highlighting the potential for this multi-omics approach to reveal complex biological responses. For example, integrated analyses of transcriptomic and metabolomic data, supported by in vivo experiments, have been used to study the effects of pesticides on oxidative stress, mitochondrial dysfunction, and signaling pathways in rats. acs.org This type of integrated analysis can provide a more holistic understanding of the biological impact of chiral compounds like (R)-prothioconazole.
These omics approaches, when combined with precise enantioselective quantification, are invaluable for understanding the differential biological activities, metabolic fates, and environmental impacts of individual enantiomers, contributing to more accurate risk assessments and a deeper understanding of the molecular mechanisms involved.
Q & A
Basic: What key data categories are required for regulatory renewal of (R)-prothioconazole in the EU, and how do evolving guidelines impact experimental design?
Answer:
Regulatory renewal requires updated data in product chemistry, toxicology, ecotoxicology, environmental fate, and residue analysis. For example, the EU transition from Directive 91/414/EEC to Regulation (EC) No 1107/2009 introduced stricter ecotoxicological testing requirements, necessitating new studies on non-target organisms like aquatic invertebrates and pollinators . Researchers must align experimental designs with current guidance documents, such as using OECD-compliant assays (e.g., OECD 201 for algae growth inhibition) to assess environmental persistence. Legacy data from prior approvals (e.g., 2008 EU dossier) may require re-evaluation under updated endpoints like endocrine disruption criteria .
Advanced: How can researchers evaluate potential endocrine-disrupting effects of (R)-prothioconazole and its metabolites using a weight-of-evidence (WoE) framework?
Answer:
The WoE approach integrates in vitro assays (e.g., receptor binding), in vivo mammalian toxicity studies, and ecotoxicological data to assess endocrine activity and adversity. For (R)-prothioconazole, recent EU assessments prioritized OECD Conceptual Framework Levels 4–5, including:
- Level 4: Mechanistic studies (e.g., H295R steroidogenesis assay) to detect endocrine activity.
- Level 5: Chronic toxicity tests on non-target species (e.g., fish lifecycle studies).
The 2023 EU dRAR concluded no endocrine disruption via EATS (estrogen, androgen, thyroid, steroidogenesis) pathways in mammals or aquatic organisms, based on WoE analysis of existing toxicokinetic and exposure data . Researchers should replicate this methodology by combining high-throughput screening with adverse outcome pathways (AOPs) to resolve data gaps.
Basic: What methodologies are recommended for assessing the ecological risks of (R)-prothioconazole to non-target organisms in field studies?
Answer:
Field trials should include:
- Tiered risk assessment: Start with laboratory acute toxicity tests (e.g., honey bee LD₅₀), then progress to semi-field (e.g., cage studies) and full-field evaluations.
- Monitoring endpoints: Reproductive success in pollinators, biomass reduction in aquatic plants, and mortality in benthic invertebrates.
For (R)-prothioconazole, foliar dissipation studies and sediment exposure modeling (e.g., PEC/PNEC ratios) are critical to quantify chronic risks. The U.S. EPA identified low risk to bees via colony-level studies but noted uncertainties in terrestrial plant incidents, requiring post-application monitoring .
Advanced: How can researchers resolve contradictions between laboratory and field data on (R)-prothioconazole’s environmental persistence?
Answer:
Discrepancies often arise from variable environmental conditions (e.g., pH, organic matter). To address this:
- Conduct soil column studies under controlled conditions to simulate field degradation rates.
- Apply fugacity models to predict partitioning in air/water/soil matrices.
For example, (R)-prothioconazole’s adsorption behavior (Langmuir isotherm, R² >0.987) correlates with temperature-dependent desorption in copper corrosion studies, suggesting similar environmental interactions . Field validation should use isotope-labeled compounds to track metabolite formation (e.g., prothioconazole-desthio) and validate lab-based half-life predictions.
Basic: What experimental designs are effective for evaluating synergistic effects of (R)-prothioconazole in fungicide mixtures?
Answer:
Use fractional inhibitory concentration (FIC) indices in in vitro assays to quantify synergy. For field trials:
- Randomized block designs with 4+ replicates to control spatial variability.
- Dose-response curves for individual and combined actives (e.g., prothioconazole + spiroxamine at 0.8–1.25 L/ha).
A 2021 study on wheat diseases demonstrated that combining prothioconazole with trifloxystrobin reduced EC₅₀ values by 40%, indicating synergy. Include untreated controls and resistance monitoring plots to contextualize efficacy .
Advanced: How can adsorption isotherm models (e.g., Langmuir, Bockris-Swinkels) improve the analysis of (R)-prothioconazole’s physicochemical behavior?
Answer:
Langmuir isotherms (linear fit: C/q vs. C, R² >0.987) quantify monolayer adsorption on surfaces, while Bockris-Swinkels models describe displacement of water molecules (X = 2.0 at 25°C). For (R)-prothioconazole, temperature-dependent X values (4.7 to 2.0 with increasing T) reveal entropy-driven desorption, critical for predicting environmental mobility. Use nonlinear least-squares fitting to optimize model parameters and validate with X-ray photoelectron spectroscopy (XPS) .
Basic: What analytical methods are used to profile impurities in (R)-prothioconazole, and how do they ensure regulatory compliance?
Answer:
High-performance liquid chromatography (HPLC) with UV/HRMS detection is standard. Key steps:
- Method validation: Per ICH Q2(R1) guidelines for specificity, accuracy (spike recovery 90–110%), and precision (RSD <2%).
- Reference standards: Use certified impurities (e.g., 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid) for calibration .
The U.S. EPA’s tolerance assessments rely on these methods to confirm residue limits (<0.01 ppm in cereals) and exclude toxicologically relevant impurities .
Advanced: What strategies mitigate resistance development in fungal populations exposed to (R)-prothioconazole?
Answer:
- Rotational programs: Alternate triazoles with non-DMI fungicides (e.g., strobilurins) to delay resistance.
- Molecular monitoring: Track CYP51 mutations (e.g., Y136F in Zymoseptoria tritici) via qPCR.
A 2023 study recommended limiting (R)-prothioconazole to 2 applications/season, combined with azoxystrobin, to maintain efficacy against Fusarium spp. while reducing selection pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
